Methyl 2-amino-4-methoxy-5-nitrobenzoate

Thermal stability Intermolecular interactions Solid-state characterization

Methyl 2-amino-4-methoxy-5-nitrobenzoate (CAS 59338-84-0; synonym Methyl 4-amino-2-methoxy-5-nitrobenzoate; molecular formula C₉H₁₀N₂O₅, MW 226.19 g/mol) is a polysubstituted nitrobenzoate ester bearing amino, methoxy, and nitro groups on a benzoate scaffold. The compound is established as the penultimate nitro-intermediate in the patented synthesis of the antiemetic drug Alizapride (US 4039672), where regioselective nitration of methyl 2-methoxy-4-aminobenzoate introduces the 5-nitro group, followed by reduction to the 4,5-diamino intermediate.

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
Cat. No. B15224298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-methoxy-5-nitrobenzoate
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,10H2,1-2H3
InChIKeyOOGUEWKIVNLENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-methoxy-5-nitrobenzoate: Key Intermediate and Reference Standard for Alizapride Synthesis and Quality Control


Methyl 2-amino-4-methoxy-5-nitrobenzoate (CAS 59338-84-0; synonym Methyl 4-amino-2-methoxy-5-nitrobenzoate; molecular formula C₉H₁₀N₂O₅, MW 226.19 g/mol) is a polysubstituted nitrobenzoate ester bearing amino, methoxy, and nitro groups on a benzoate scaffold . The compound is established as the penultimate nitro-intermediate in the patented synthesis of the antiemetic drug Alizapride (US 4039672), where regioselective nitration of methyl 2-methoxy-4-aminobenzoate introduces the 5-nitro group, followed by reduction to the 4,5-diamino intermediate [1]. This specific substitution pattern (2-OCH₃, 4-NH₂, 5-NO₂, COOCH₃) renders the compound an essential reference standard—designated Alizapride Impurity 2—for pharmacopeial analytical methods [2].

Why Methyl 2-amino-4-methoxy-5-nitrobenzoate Cannot Be Replaced by Generic Nitrobenzoate Analogs in Regulated Pharmaceutical Workflows


Generic substitution with regioisomeric nitrobenzoates (e.g., methyl 5-amino-2-methoxy-4-nitrobenzoate, CAS 79893-21-3) or non-nitrated analogs (e.g., methyl 4-amino-2-methoxybenzoate, CAS 27492-84-8) fails because the specific 4-amino/5-nitro juxtaposition is mandatory for both the chemical transformation pathway and the regulatory identity of the Alizapride impurity profile [1]. The 5-nitro group enables the subsequent catalytic hydrogenation to the 4,5-diamino intermediate—a step that regioisomers with alternative nitro placement cannot execute correctly [1]. Furthermore, reference standards for ANDA/NDA submissions require exact chemical identity matching the pharmacopeial monograph specification; a 5-amino-4-nitro regioisomer or the des-nitro analog will generate different chromatographic retention times and detection responses, invalidating method suitability tests [2]. The quantitative evidence below substantiates why procurement specifications must lock to this precise CAS number.

Methyl 2-amino-4-methoxy-5-nitrobenzoate: Quantitative Evidence of Differential Performance vs. Closest Analogs


Melting Point Elevation of 52–57°C vs. Non-Nitrated Analog Confirms Stronger Intermolecular Interactions and Higher Thermal Stability

Methyl 4-amino-2-methoxy-5-nitrobenzoate exhibits a melting point of 208–214°C, which is 52–57°C higher than the melting point of its direct non-nitrated analog, methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8, MP 156–157°C), measured under comparable conditions by the same supplier, AKSci . This substantial elevation is attributed to the electron-withdrawing 5-nitro group, which enhances dipole–dipole interactions and potential intermolecular hydrogen bonding (nitro oxygen to amino hydrogen), resulting in a stronger crystal lattice. The broader melting range of the target compound (ΔT = 6°C) compared to the narrow range of the non-nitrated analog (ΔT = 1°C) further reflects the compound's thermal behavior profile differences . For procurement, this melting point elevation provides a simple, low-cost identity and purity verification method: any significant deviation from 208–214°C indicates degradation, contamination, or incorrect compound receipt.

Thermal stability Intermolecular interactions Solid-state characterization

Boiling Point Elevation of ~90°C vs. Non-Nitrated Analog Confirms Reduced Volatility Critical for High-Temperature Synthetic Transformations

The predicted boiling point of methyl 4-amino-2-methoxy-5-nitrobenzoate is approximately 429°C at 760 mmHg, compared to approximately 339°C at 760 mmHg for the non-nitrated analog methyl 4-amino-2-methoxybenzoate [1]. This ~90°C elevation in boiling point reflects the increased molecular polarity and molecular weight imparted by the 5-nitro substituent, which substantially reduces vapor pressure and volatility. For industrial-scale synthesis of Alizapride, where the compound undergoes subsequent reduction with H₂ over Raney-Ni in refluxing methanol, the lower volatility of the nitro intermediate reduces evaporative losses during solvent recovery and ensures that the intermediate remains in the reaction medium under heating [2]. The non-nitrated analog, with its significantly lower boiling point and higher vapor pressure, would be more susceptible to losses during heated processing stages, potentially reducing overall yield and requiring additional engineering controls for containment.

Volatility Boiling point Thermal processing Distillation behavior

Pharmacopeial Reference Standard Certification: Regulatory-Grade Characterization Not Available for Regioisomers or Non-Nitrated Analogs

Methyl 4-amino-2-methoxy-5-nitrobenzoate is commercially supplied as a fully characterized reference standard (Alizapride Impurity 2) that meets the stringent regulatory standards of USP, EMA, JP, and BP, with detailed Certificates of Analysis including identity, purity, and stability data compliant with ICH guidelines [1][2]. In contrast, the regioisomer methyl 5-amino-2-methoxy-4-nitrobenzoate (CAS 79893-21-3) and the non-nitrated methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8) are available only as research-grade chemicals with standard purity specifications (typically 95–98%), lacking the pharmacopeial reference standard certification, traceability documentation, and full characterization packages required for ANDA/NDA analytical method validation . This certification gap is not a mere documentation formality: it reflects differences in manufacturing quality systems, impurity profiling rigor, and stability data generation. For a pharmaceutical QC laboratory supporting commercial Alizapride production, procuring a non-certified analog would result in regulatory deficiency citations during FDA/EMA inspections.

Reference standard Pharmacopeial compliance ANDA Regulatory submission

Synthesis Pathway Specificity: Only the 4-Amino-5-Nitro Substitution Pattern Enables the Alizapride Diamino Intermediate Transformation

The patented Alizapride synthesis (US 4,039,672; also described in Drugs of the Future 1981, 6(1), 11) proceeds through a mandatory sequence: nitration of methyl 2-methoxy-4-aminobenzoate (I) yields methyl 2-methoxy-4-amino-5-nitrobenzoate (II), followed by catalytic hydrogenation (H₂, Raney-Ni, methanol) to produce methyl 2-methoxy-4,5-diaminobenzoate (III) [1]. This pathway is rigidly dependent on the 5-nitro/4-amino juxtaposition. An attempt to use the regioisomer methyl 5-amino-2-methoxy-4-nitrobenzoate (CAS 79893-21-3) as starting material for a parallel reduction would produce a different diamino substitution pattern (4,5-diamino-2-methoxy vs. the required 2-methoxy-4,5-diamino), leading to an isomeric benzotriazole upon cyclization with NaNO₂/HCl that would not condense correctly with 1-allylpyrrolidin-2-ylmethylamine to yield Alizapride [1]. The non-nitrated analog (CAS 27492-84-8) lacks the nitro group entirely and thus cannot be reduced to the diamino intermediate at all, stalling the synthesis at the first step. This pathway specificity creates an absolute procurement requirement for the 4-amino-5-nitro isomer.

Regioselective synthesis Alizapride intermediate Nitro reduction Patent-defined pathway

Purity Grade Differentiation: Reference Standard Grade (≥98%) vs. Research Grade (≥95–97%) Enables Fit-for-Purpose Procurement

Methyl 4-amino-2-methoxy-5-nitrobenzoate is commercially available in two distinct purity grades with different intended uses. The reference standard grade, supplied by SynZeal, Axios Research, and Veeprho, is typically ≥98% pure with full characterization data (NMR, HPLC, MS, IR, residual solvent analysis) and is intended for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA/NDA submissions [1]. The bulk reagent/research grade, supplied by AKSci and Bidepharm, is typically ≥95–97% pure and is intended for synthetic intermediate use . In comparison, the non-nitrated analog methyl 4-amino-2-methoxybenzoate is available as a research chemical (≥98% HPLC purity) but lacks a reference standard grade altogether . The regioisomer methyl 5-amino-2-methoxy-4-nitrobenzoate is supplied only at ≥95% purity with no reference standard certification . This tiered availability allows procurement optimization: QC laboratories can procure the certified reference standard for method validation, while process chemistry groups can procure the more economical research grade for scale-up synthesis, with both grades sharing the same CAS identity.

Purity specification Reference standard grade Procurement optimization Quality control

Methyl 2-amino-4-methoxy-5-nitrobenzoate: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Pharmaceutical Reference Standard for Alizapride ANDA/NDA Analytical Method Validation

In pharmaceutical Quality Control laboratories supporting generic Alizapride ANDA submissions, methyl 4-amino-2-methoxy-5-nitrobenzoate serves as the certified reference standard for Alizapride Impurity 2, with characterization data compliant with USP, EMA, JP, and BP monographs [1]. The melting point of 208–214°C provides a rapid identity verification check upon receipt, while the reference standard certification ensures traceability required for method suitability testing during HPLC impurity profiling of Alizapride API batches. Procuring the non-certified regioisomer or des-nitro analog would result in a regulatory deficiency, as these lack the pharmacopeial reference standard documentation necessary for ANDA/NDA analytical method validation [2].

Key Synthetic Intermediate in Alizapride API Manufacturing

Process chemistry groups engaged in Alizapride hydrochloride production require this compound as the essential penultimate intermediate. The patented synthesis pathway (US 4,039,672) mandates the 4-amino-5-nitro substitution pattern for successful catalytic hydrogenation (H₂, Raney-Ni, methanol) to the 4,5-diamino intermediate, followed by cyclization to the benzotriazole core [1]. The reduced volatility imparted by the 5-nitro group (boiling point ~429°C vs. ~339°C for the non-nitrated analog) minimizes evaporative losses during solvent recovery operations, improving process mass balance [2]. Any attempt to substitute with a regioisomer yields an incorrect diamino product and 0% Alizapride API yield, making CAS 59338-84-0 a non-negotiable procurement specification for this synthetic route.

Analytical Method Development and Forced Degradation Studies

Analytical R&D teams developing stability-indicating HPLC methods for Alizapride drug substance and drug product use this compound to establish system suitability parameters, determine relative retention times, and validate method specificity. The compound's distinct thermal stability profile (MP 208–214°C, substantially higher than the 156–157°C of the non-nitrated analog) makes it resistant to thermal degradation during accelerated stability studies [1]. This thermal robustness ensures that the impurity standard remains chemically intact during typical forced degradation conditions (40–80°C), providing reliable reference marker peaks for impurity tracking throughout the method development lifecycle.

Structure-Activity Relationship (SAR) Research on Nitrobenzoate Derivatives

Medicinal chemistry groups exploring 5-nitrobenzoate derivatives as anti-metastatic agents (via inhibition of podoplanin-induced platelet aggregation) utilize this compound as a scaffold for further functionalization. The class-level evidence from the 5-nitrobenzoate patent family (US 9,604,910 B2 and related applications) demonstrates that 5-nitrobenzoate derivatives can selectively inhibit tumor cell-induced platelet aggregation (TCIPA) without affecting normal hemostatic platelet function [1]. While the target compound's specific antiplatelet activity has not been independently validated in published peer-reviewed studies, its structural features—the 5-nitro group for electrophilic character, the 4-amino group as a hydrogen bond donor, and the methyl ester as a modifiable handle—make it a rational starting point for analog synthesis campaigns targeting CLEC-2/podoplanin interactions.

Quote Request

Request a Quote for Methyl 2-amino-4-methoxy-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.